2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene
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Overview
Description
2,2,5,5-Tetramethylbicyclo[422]deca-3,7,9-triene is a bicyclic hydrocarbon compound characterized by its unique structure, which includes two fused cyclohexane rings with four methyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or other reduced hydrocarbons. Substitution reactions can result in the formation of halogenated compounds or other substituted derivatives .
Scientific Research Applications
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,2,6,7-Tetramethylbicyclo[4.3.0]nona-4,7,9(1)-triene: This compound has a similar bicyclic structure but with different methyl group positions and ring sizes.
2,2-Dimethylbicyclo[2.2.2]octane: Another bicyclic compound with a different ring system and fewer methyl groups.
Uniqueness
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene is unique due to its specific arrangement of methyl groups and the stability of its bicyclic structure. This makes it particularly useful in studies of steric effects and as a precursor for various chemical reactions and applications .
Properties
CAS No. |
63527-90-2 |
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Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2,2,5,5-tetramethylbicyclo[4.2.2]deca-3,7,9-triene |
InChI |
InChI=1S/C14H20/c1-13(2)9-10-14(3,4)12-7-5-11(13)6-8-12/h5-12H,1-4H3 |
InChI Key |
YRWBRMDPALPTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(C2C=CC1C=C2)(C)C)C |
Origin of Product |
United States |
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